2-(bromomethyl)-1,1-difluorocyclobutane
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Overview
Description
2-(Bromomethyl)-1,1-difluorocyclobutane is an organofluorine compound characterized by a cyclobutane ring substituted with a bromomethyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1,1-difluorocyclobutane typically involves the bromination of 1,1-difluorocyclobutane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
- Dissolve 1,1-difluorocyclobutane in an inert solvent like carbon tetrachloride.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Heat the mixture or expose it to UV light to initiate the radical bromination.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1-difluorocyclobutane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of corresponding alcohols, ethers, or amines.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (for alcohols), sodium alkoxides (for ethers), and primary or secondary amines (for amines). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination reactions: Strong bases such as potassium tert-butoxide in tert-butanol are used to promote elimination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products
Nucleophilic substitution: Alcohols, ethers, and amines.
Elimination: Alkenes.
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted cyclobutanes.
Scientific Research Applications
2-(Bromomethyl)-1,1-difluorocyclobutane has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials science: Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.
Biological studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,1-difluorocyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromomethyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorocyclobutane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-1,1-difluorocyclobutane: Similar in structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
2-(Bromomethyl)-1,1-difluoroethane: A smaller molecule with similar functional groups but different steric and electronic properties.
Uniqueness
2-(Bromomethyl)-1,1-difluorocyclobutane is unique due to the combination of the cyclobutane ring, bromomethyl group, and difluoro substitution. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
2624135-87-9 |
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Molecular Formula |
C5H7BrF2 |
Molecular Weight |
185.01 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1-difluorocyclobutane |
InChI |
InChI=1S/C5H7BrF2/c6-3-4-1-2-5(4,7)8/h4H,1-3H2 |
InChI Key |
IDXASJYOASLJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CBr)(F)F |
Purity |
95 |
Origin of Product |
United States |
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